1-Azetidinesulfonic acid, 3-amino-2-(aminocarbonyl)-4-oxo-, (2S-cis)-

Description

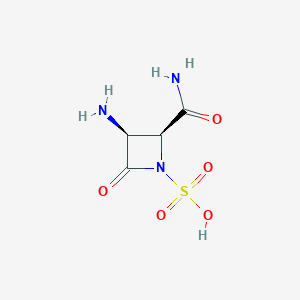

1-Azetidinesulfonic acid, 3-amino-2-(aminocarbonyl)-4-oxo-, (2S-cis)- (CAS: 86299-50-5) is a β-lactam-related azetidine derivative characterized by a sulfonic acid group at position 1, an aminocarbonyl (CONH₂) substituent at position 2, and a ketone at position 4 of the azetidine ring. The (2S-cis) stereochemistry defines its spatial configuration, distinguishing it from trans isomers or other stereochemical variants. This compound belongs to a class of sulfonated azetidines, which are structurally analogous to monobactam antibiotics like aztreonam, a β-lactamase-resistant antibiotic .

Properties

IUPAC Name |

(2S,3S)-3-amino-2-carbamoyl-4-oxoazetidine-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O5S/c5-1-2(3(6)8)7(4(1)9)13(10,11)12/h1-2H,5H2,(H2,6,8)(H,10,11,12)/t1-,2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGYPTDTSSKYIP-LWMBPPNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(N(C1=O)S(=O)(=O)O)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](N(C1=O)S(=O)(=O)O)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401156151 | |

| Record name | 1-Azetidinesulfonic acid, 3-amino-2-(aminocarbonyl)-4-oxo-, (2S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401156151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86299-50-5 | |

| Record name | 1-Azetidinesulfonic acid, 3-amino-2-(aminocarbonyl)-4-oxo-, (2S-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86299-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinesulfonic acid, 3-amino-2-(aminocarbonyl)-4-oxo-, (2S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401156151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Azetidinesulfonic acid, 3-amino-2-(aminocarbonyl)-4-oxo-, (2S-cis)- is a compound with significant potential in biological research. Its unique structure and properties allow it to interact with various biological systems, making it a candidate for further investigation in pharmacology and medicinal chemistry.

- Molecular Formula : CHNOS

- Molecular Weight : 209.18 g/mol

- CAS Number : 86299-50-5

- Purity : Typically around 95% .

Structure

The compound is characterized by a sulfonic acid group, an amino group, and a carbonyl group, which contribute to its biological activity. The stereochemistry is significant as it affects the compound's interaction with biological targets.

1-Azetidinesulfonic acid has been studied for its potential effects on various biological pathways. The presence of the sulfonic acid and amino functionalities suggests that it may interact with amino acid receptors or enzymes involved in metabolic processes.

Case Studies and Research Findings

- Neuroprotective Effects : A study evaluated compounds similar to 1-Azetidinesulfonic acid for their neuroprotective properties against ischemic injury. The results indicated that certain derivatives could decrease apoptosis in neuronal cells, thereby enhancing cell viability under stress conditions .

- Antimicrobial Activity : Preliminary studies have suggested that compounds with similar structural features exhibit antimicrobial properties. This activity is hypothesized to arise from the ability of the sulfonic acid group to disrupt bacterial membranes or interfere with metabolic pathways .

- Pharmacological Applications : Research indicates that modifications of azetidine-based compounds can lead to significant pharmacological activities, including anti-inflammatory and analgesic effects. These findings suggest that 1-Azetidinesulfonic acid may serve as a scaffold for developing new therapeutic agents .

Comparative Analysis of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related azetidinesulfonic acids, highlighting key differences in substituents, physicochemical properties, and applications:

Key Observations:

Methyl (CH₃): Simplifies synthesis and improves metabolic stability, as seen in aztreonam intermediates . Cyclohexyl (C₆H₁₁): Increases molecular bulk, likely reducing aqueous solubility and bioavailability .

Stereochemistry :

- The (2S-cis) configuration of the target compound may confer distinct spatial interactions compared to the (2S-trans) isomer of the methyl derivative. Trans isomers often exhibit lower steric strain, favoring synthetic feasibility .

Physicochemical Properties :

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for achieving high enantiomeric purity in (2S-cis)-1-azetidinesulfonic acid derivatives?

- Methodological Answer :

- Computational Reaction Design : Utilize quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states, as described in ICReDD’s approach for reaction optimization .

- Chiral Catalysis : Employ enantioselective catalysts (e.g., organocatalysts or metal-ligand complexes) during β-lactam ring formation to control stereochemistry.

- Design of Experiments (DOE) : Apply fractional factorial designs to optimize reaction parameters (temperature, solvent, catalyst loading) and minimize side reactions .

- Analytical Validation : Confirm enantiomeric purity via chiral HPLC coupled with polarimetric detection .

Q. How can the stereochemical configuration and functional group interactions of this compound be rigorously characterized?

- Methodological Answer :

- X-ray Crystallography : Resolve the absolute configuration of the azetidine ring and sulfonic acid group .

- Multidimensional NMR : Use HSQC and NOESY to confirm spatial proximity of the 3-amino and 2-aminocarbonyl groups .

- Vibrational Spectroscopy : Analyze IR and Raman spectra to identify hydrogen bonding between the sulfonic acid and carbonyl moieties .

Q. What experimental protocols are used to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Conduct stress studies at extreme pH (1–13) and elevated temperatures (40–60°C) for 14–30 days, monitoring degradation via UPLC-MS .

- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics and identify degradation products (e.g., ring-opened sulfonates) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in proposed pathways for the compound’s formation?

- Methodological Answer :

- Isotopic Labeling : Introduce at the 3-amino group to track its incorporation during β-lactam ring closure via mass spectrometry .

- Computational Transition-State Analysis : Compare energy barriers of competing pathways (e.g., nucleophilic vs. electrophilic ring closure) using DFT .

- Cross-Validation : Replicate key experiments under inert atmospheres to rule out oxidative side reactions .

Q. What strategies address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Perform triplicate in vitro assays (e.g., enzyme inhibition) across multiple labs to identify protocol-dependent variability .

- Structure-Activity Relationship (SAR) : Systematically modify the 4-oxo group and correlate changes with activity using multivariate regression analysis .

- Meta-Analysis : Aggregate published data to identify outliers and apply Grubbs’ test for statistical significance .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding dynamics of the sulfonic acid group with protease active sites over 100-ns trajectories .

- Docking Studies : Use AutoDock Vina to screen against homology models of bacterial penicillin-binding proteins (PBPs) .

- Free Energy Perturbation (FEP) : Calculate binding affinity differences between (2S-cis) and (2R-trans) diastereomers .

Q. What advanced techniques elucidate the role of the 2-aminocarbonyl group in modulating reactivity?

- Methodological Answer :

- Solid-State NMR : Probe hydrogen-bonding networks between the aminocarbonyl and sulfonic acid groups in crystalline form .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with metal ions (e.g., Zn) to assess chelation potential .

- Time-Resolved Spectroscopy : Monitor ultrafast tautomerization of the 4-oxo group using femtosecond IR .

Q. How can researchers design experiments to explore the compound’s potential as a β-lactamase inhibitor?

- Methodological Answer :

- Enzymatic Assays : Measure IC values against TEM-1 and SHV-1 β-lactamases using nitrocefin hydrolysis inhibition .

- Resistance Profiling : Test synergy with amoxicillin in methicillin-resistant Staphylococcus aureus (MRSA) cultures .

- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.